molecular formula C22H24N2O B4338962 3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE

3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE

Cat. No.: B4338962
M. Wt: 332.4 g/mol
InChI Key: SKTZZLDXNQDWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE is a complex organic compound that features both an indole and a tetrahydroquinoline moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Tetrahydroquinoline derivatives also exhibit a wide range of biological activities, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The indole derivative can then be coupled with a tetrahydroquinoline precursor through various coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE is unique due to the combination of the indole and tetrahydroquinoline moieties, which can result in a synergistic effect on its biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-ethyl-2,3-dimethylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-4-23-16(3)15(2)19-14-18(11-12-21(19)23)22(25)24-13-7-9-17-8-5-6-10-20(17)24/h5-6,8,10-12,14H,4,7,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTZZLDXNQDWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE
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3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE
Reactant of Route 3
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3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE
Reactant of Route 4
3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE
Reactant of Route 5
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3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
3,4-DIHYDRO-1(2H)-QUINOLINYL(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE

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